

# 3-Phenoxythiophene: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Phenoxythiophene**

Cat. No.: **B1353367**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, weight, and physicochemical properties of **3-Phenoxythiophene**. It includes a summary of its key quantitative data, a plausible experimental protocol for its synthesis based on established chemical reactions, and a general workflow for its characterization.

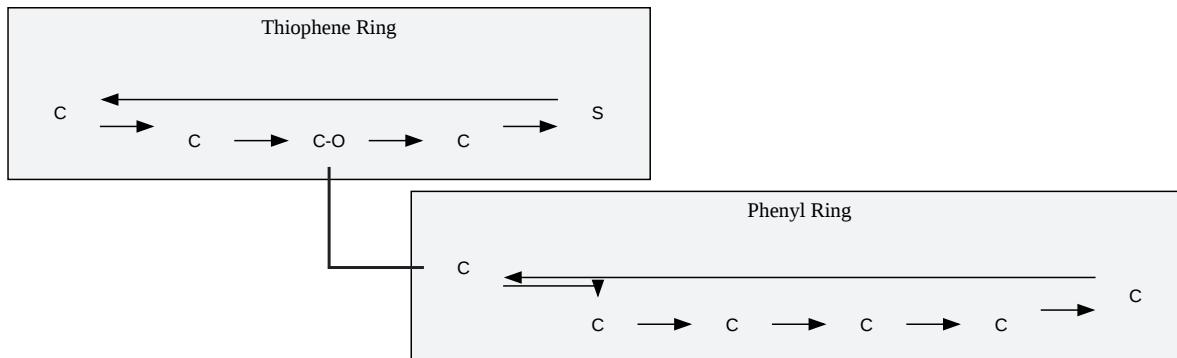
## Core Data Summary

**3-Phenoxythiophene** is a heterocyclic aromatic compound incorporating both a thiophene and a phenoxy group. Its properties are summarized below for easy reference and comparison.

Property	Value	Citation(s)
Molecular Formula	C <sub>10</sub> H <sub>8</sub> OS	<a href="#">[1]</a>
Molecular Weight	176.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	63285-84-7	<a href="#">[1]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Boiling Point	133-134 °C at 15 Torr 114-115 °C at 1 mm Hg	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.178 ± 0.06 g/cm <sup>3</sup> (Predicted) 1.019 g/mL at 25 °C (lit.)	<a href="#">[1]</a> <a href="#">[2]</a>
Refractive Index	n <sub>20/D</sub> 1.555 (lit.)	<a href="#">[2]</a>
Flash Point	>230 °F (>110 °C)	<a href="#">[2]</a>
Storage Temperature	2-8°C, protect from light, stored under nitrogen	<a href="#">[1]</a>

## Molecular Structure

The structure of **3-Phenoxythiophene** consists of a phenyl group linked via an ether bond to the third position of a thiophene ring.



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### Molecular Structure of **3-Phenoxythiophene**

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Phenoxythiophene** is not readily available in the provided search results, a plausible method is the Ullmann condensation. This reaction is a well-established method for the formation of aryl ethers via a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.<sup>[3]</sup>

## Synthesis of **3-Phenoxythiophene** via Ullmann Condensation (Proposed)

This protocol is a generalized procedure based on the principles of the Ullmann condensation.

### Materials:

- 3-Bromothiophene (or 3-Iodothiophene)
- Phenol
- Potassium Carbonate ( $K_2CO_3$ ) or another suitable base

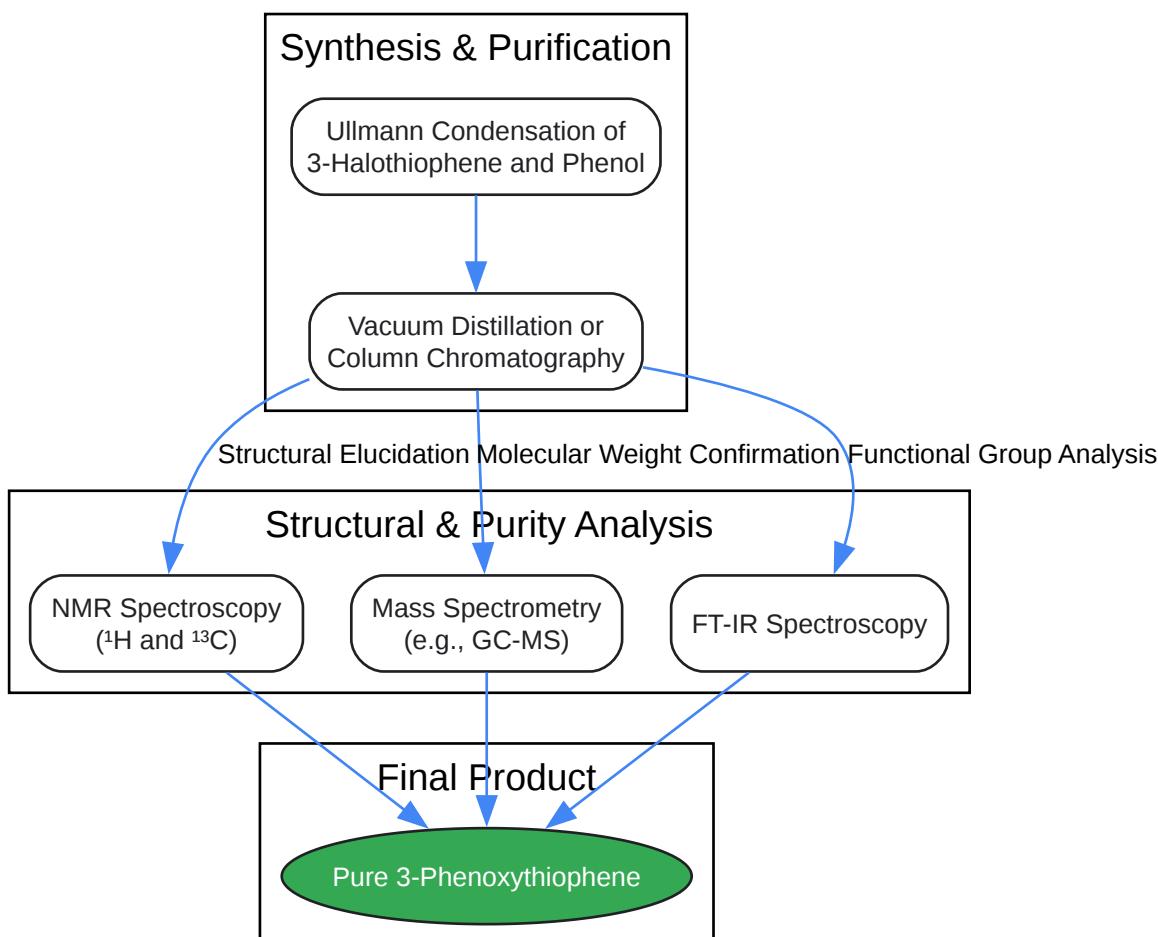
- Copper(I) iodide (CuI) or other copper catalyst
- High-boiling polar solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

**Procedure:**

- To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add phenol, potassium carbonate, and the chosen solvent.
- Stir the mixture and add 3-bromothiophene and the copper(I) iodide catalyst.
- Heat the reaction mixture to a high temperature (typically  $>150$  °C) and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to obtain pure **3-Phenoxythiophene**.

## Characterization Workflow

The identity and purity of the synthesized **3-Phenoxythiophene** would be confirmed through a standard characterization workflow.



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### General Experimental Workflow for 3-Phenoxythiophene

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: To confirm the presence and connectivity of aromatic protons on both the thiophene and phenyl rings.
- <sup>13</sup>C NMR: To identify the number of unique carbon environments, confirming the molecular structure.

#### Mass Spectrometry (MS):

- To determine the molecular weight of the compound and to support the molecular formula assignment. The exact mass can be determined using high-resolution mass spectrometry.

Infrared (IR) Spectroscopy:

- To identify characteristic functional groups, particularly the C-O-C ether linkage and the aromatic C-H and C=C bonds of the thiophene and phenyl rings.

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## References

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Address: 3281 E Guasti Rd  
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